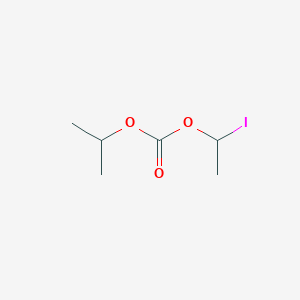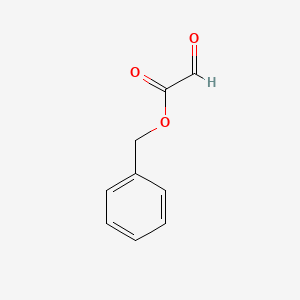![molecular formula C10H6N4O3 B1599707 [1,2,4]三唑并[1,5-a]喹喔啉-2-羧酸,4,5-二氢-4-氧代- CAS No. 150454-82-3](/img/structure/B1599707.png)
[1,2,4]三唑并[1,5-a]喹喔啉-2-羧酸,4,5-二氢-4-氧代-
描述
“[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-” is a compound that belongs to the class of triazoloquinoxalines . Triazoloquinoxalines are relevant structural templates in both natural and synthetic biologically active compounds . They have been explored for their potential as antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazoloquinoxaline-1-amine with different amines and triazole-2-thiol . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been reported .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- primarily involve its synthesis. The new compounds were synthesized via aromatic nucleophilic substitution .科学研究应用
Anticancer Activity
Triazoloquinazoline derivatives have been studied for their potential anticancer properties. They may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Anti-inflammatory and Antimicrobial Effects
These compounds also exhibit anti-inflammatory and antimicrobial activities, which could be beneficial in treating infections and inflammatory diseases .
Antiviral Applications
Some derivatives have shown promise in antiviral therapy, particularly against viruses like Herpes simplex .
Antihypertensive and Anticonvulsant Uses
The antihypertensive and anticonvulsant effects of triazoloquinazoline derivatives make them candidates for treating high blood pressure and seizure disorders .
Antidiabetic Potential
These compounds may play a role in managing diabetes by targeting fatty acid-binding proteins (FABPs) that are involved in lipid metabolism and insulin sensitivity .
Antioxidant Properties
The antioxidant capabilities of these derivatives could help in combating oxidative stress-related diseases .
Adenosine Receptor Antagonism
Some triazoloquinazoline derivatives act as adenosine receptor antagonists, which can have various therapeutic implications, including cardiovascular benefits .
Agricultural Applications
There is potential for these compounds to be developed into agrobactericides, providing a new avenue for plant protection strategies .
Each of these applications represents a unique field where “4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid” could have significant scientific research implications. Further studies are needed to fully understand the scope and efficacy of these applications.
Triazoloquinazoline: Synthetic Strategies and Medicinal Importance [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and … [Biological activities of [1,2,4]triazolo 1,5- Design, synthesis, crystal structure and in vitro antimicrobial … (PDF) 1,2,4-Triazolo [1,5-a]quinoxaline derivatives and their …
未来方向
The triazoloquinoxaline scaffold is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . Further optimization of the retrieved hit compounds for antimicrobial activity is also suggested .
作用机制
Target of Action
The primary target of 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is DNA . The compound is known to intercalate DNA, a process where it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and influence cellular processes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can lead to changes in the DNA structure and disrupt the normal functioning of the DNA .
Biochemical Pathways
It is known that dna intercalation can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach its target
Result of Action
The result of the compound’s action is disruption of normal cellular processes due to its interaction with DNA . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound has shown anti-proliferative effects in various cell lines, including HepG2, HCT-116, and MCF-7 cells .
Action Environment
The action of 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules in the environment can potentially interact with the compound and affect its action
属性
IUPAC Name |
4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4H,(H,11,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSGNONSJATCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC(=NN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437551 | |
| Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150454-82-3 | |
| Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



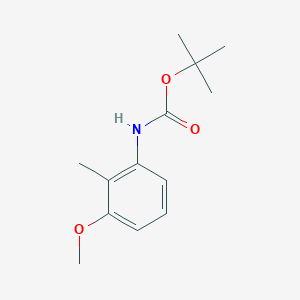

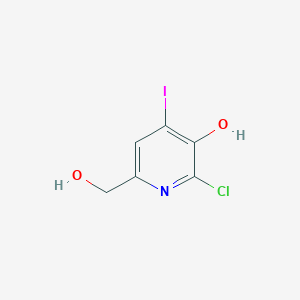

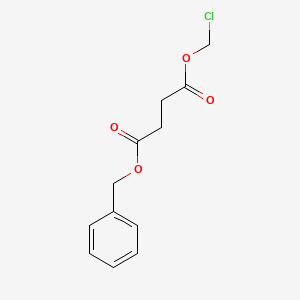


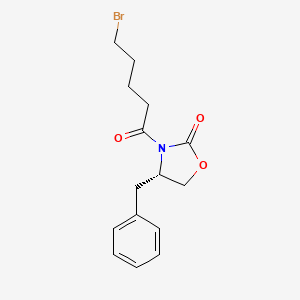
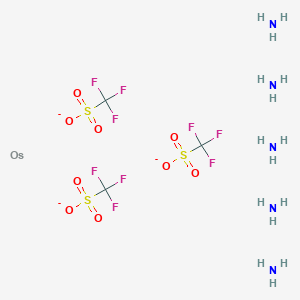
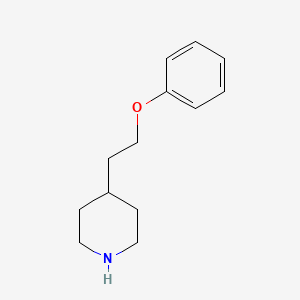
![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)

